Cas no 133330-56-0 (Ethyl 4-(8-chloro-11H-benzo5,6cyclohepta1,2-bpyridin-11-ylidene)piperidine-1-carboxylate)

Ethyl 4-(8-chloro-11H-benzo5,6cyclohepta1,2-bpyridin-11-ylidene)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- LORATADINE IMPURITY I
- USP Loratadine Related Compound I
- BDBM50545600
- LORATADINEIMPURITYI
- ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-ylidene)piperidine-1-carboxylate
- SCHEMBL6181109
- Ethyl 4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
- Ethyl4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
- 1-Piperidinecarboxylic acid, 4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-, ethyl ester; 11H-Benzo[5,6]cyclohepta[1,2-b]pyridine, 1-piperidinecarboxylic acid deriv.; Ethyl 4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate
- 133330-56-0
- CHEMBL4641273
- Ethyl 4-(8-chloro-11H-benzo5,6cyclohepta1,2-bpyridin-11-ylidene)piperidine-1-carboxylate
-
- インチ: 1S/C22H21ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-8,11,14H,2,9-10,12-13H2,1H3
- InChIKey: NNEKZPHQSXPSRP-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)C=CC1=CC=CN=C1/C/2=C1\CCN(C(=O)OCC)CC\1
計算された属性
- せいみつぶんしりょう: 380.129156g/mol
- どういたいしつりょう: 380.129156g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 2
- 複雑さ: 607
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.4
- ぶんしりょう: 380.9g/mol
- トポロジー分子極性表面積: 42.4
Ethyl 4-(8-chloro-11H-benzo5,6cyclohepta1,2-bpyridin-11-ylidene)piperidine-1-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 4-(8-chloro-11H-benzo5,6cyclohepta1,2-bpyridin-11-ylidene)piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E902775-2.5mg |
Ethyl 4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate |
133330-56-0 | 2.5mg |
$ 221.00 | 2023-09-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1926839-50mg |
Ethyl 4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate |
133330-56-0 | 98% | 50mg |
¥2600.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1926839-100mg |
Ethyl 4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate |
133330-56-0 | 98% | 100mg |
¥3600.00 | 2024-08-09 | |
TRC | E902775-5mg |
Ethyl 4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate |
133330-56-0 | 5mg |
$ 396.00 | 2023-04-14 | ||
A2B Chem LLC | AX34098-10mg |
Ethyl4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate |
133330-56-0 | 99% | 10mg |
$210.00 | 2024-04-20 | |
TRC | E902775-10mg |
Ethyl 4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate |
133330-56-0 | 10mg |
$ 758.00 | 2023-09-07 | ||
TRC | E902775-25mg |
Ethyl 4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate |
133330-56-0 | 25mg |
$ 1696.00 | 2023-09-07 | ||
A2B Chem LLC | AX34098-25mg |
Ethyl4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate |
133330-56-0 | 99% | 25mg |
$344.00 | 2024-04-20 | |
A2B Chem LLC | AX34098-5mg |
Ethyl4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate |
133330-56-0 | 5mg |
$913.00 | 2024-01-04 |
Ethyl 4-(8-chloro-11H-benzo5,6cyclohepta1,2-bpyridin-11-ylidene)piperidine-1-carboxylate 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Ethyl 4-(8-chloro-11H-benzo5,6cyclohepta1,2-bpyridin-11-ylidene)piperidine-1-carboxylateに関する追加情報
Ethyl 4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-bpyridin-11-ylidene)piperidine-1-carboxylate: A Comprehensive Overview
Ethyl 4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-bpyridin-11-ylidene)piperidine-1-carboxylate is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This heterocyclic compound belongs to a class of molecules that are often explored for their pharmacological properties, particularly in the context of drug discovery and development. The compound's molecular structure incorporates several key functional groups and motifs that contribute to its reactivity and potential therapeutic applications.
The molecular framework of Ethyl 4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-bpyridin-11-ylidene)piperidine-1-carboxylate is characterized by a fused ring system consisting of a benzocycloheptane core and a piperidine ring. The presence of a chloro substituent at the 8-position of the benzo ring and an ethyl ester group at the 1-position of the piperidine ring are particularly noteworthy. These structural elements not only contribute to the compound's overall complexity but also influence its chemical behavior and biological interactions.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions of this compound with biological targets. Studies suggest that the benzocycloheptane scaffold may facilitate binding to specific protein receptors, while the piperidine ring could enhance metabolic stability. The chloro substituent, in particular, has been shown to modulate electronic properties and influence binding affinity in various pharmacological contexts.
In the realm of drug discovery, Ethyl 4-(8-chloro-11H-benzo[5,6]cyclohepta[1,2-bpyridin-11-ylidene)piperidine-1-carboxylate represents an intriguing candidate for further exploration. Its unique structural features make it a promising scaffold for designing novel therapeutic agents. Researchers are particularly interested in its potential applications in treating conditions such as cancer, neurodegenerative diseases, and inflammatory disorders. The compound's ability to interact with multiple biological pathways suggests a broad spectrum of possible therapeutic effects.
One of the most compelling aspects of this molecule is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. The structural features of Ethyl 4-(8-chloro-11H-benzo[5,6]cycloheptane[1,2-bpyridin-11-ylidene)piperidine-1-carboxylate are well-suited for binding to kinase domains, potentially blocking aberrant signaling cascades. Preliminary studies have shown promising results in vitro, indicating that this compound can effectively inhibit the activity of certain kinases without significant toxicity.
Another area of interest is the compound's potential as an antimicrobial agent. With rising concerns about antibiotic resistance, there is a critical need for new antimicrobial compounds that can target resistant bacteria. The unique structural motifs in Ethyl 4-(8-chloro-11H-benzo[5,6]cycloheptane[1,2-bpyridin-11-ylidene)piperidine-1-carboxylate may enable it to interact with bacterial enzymes or cellular processes in ways that conventional antibiotics do not. This opens up possibilities for developing novel antimicrobial therapies that could combat resistant strains more effectively.
The synthesis of Ethyl 4-(8-chloro-11H-benzo[5,6]cycloheptane[1,2-bpyridin-11-ylidene)piperidine-1-carboxylate presents both challenges and opportunities for synthetic chemists. The complex fused ring system requires careful planning and execution to ensure high yields and purity. However, recent advances in synthetic methodologies have made it increasingly feasible to construct such intricate molecular frameworks. Techniques such as transition metal-catalyzed coupling reactions and palladium-mediated transformations have proven particularly useful in assembling the necessary carbon-carbon bonds.
In addition to its pharmacological potential, Ethyl 4-(8-chloro-11H-benzo[5,6]cycloheptane[1,2-bpyridin-11-ylidene)piperidine-1-carboxylate has also been explored for its spectroscopic properties. Its ability to absorb light at specific wavelengths makes it a valuable candidate for use in various analytical techniques. For instance, UV-visible spectroscopy can be used to study its electronic transitions and confirm its molecular structure. Fluorescence spectroscopy has also shown promise in investigating its interactions with biological molecules.
The future direction of research on Ethyl 4-(8-chloro-11H-benzo[5,6]cycloheptane[1,2-bpyridin-11-ylidene)piperidine-1-carboxylate is likely to focus on several key areas. First and foremost is further exploration of its biological activity through both in vitro and in vivo studies. This will involve testing the compound against various disease models to determine its efficacy and safety profile. Additionally, researchers will aim to optimize its chemical structure to enhance its pharmacological properties while minimizing potential side effects.
Another important aspect will be the development of structure-based drug design strategies using computational tools. By understanding how this compound interacts with biological targets at the atomic level, scientists can design analogs with improved binding affinity and selectivity. This approach leverages advances in crystallography and computational chemistry to guide the synthesis of new compounds with tailored properties.
In conclusion, Ethyl 4-(8-chloro-11H-benzo[5,6]cycloheptane[1,2-bpyridin]-11-yli-dene)piperidine-l-carboxy-late is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications and refine synthetic methodologies,this molecule is poised to play an important role in future drug development efforts.
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